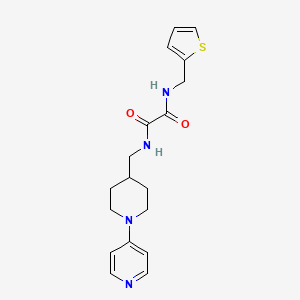

![molecular formula C19H14N2O5S2 B2745051 2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 24834-70-6](/img/structure/B2745051.png)

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

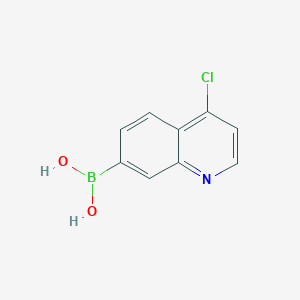

The compound contains several functional groups including a nitrophenyl group, a methylidene group, a thiazolidine ring, and a propanoic acid group . The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is often used in the synthesis of dyes and pharmaceuticals. The methylidene group is a carbon atom double-bonded to two hydrogen atoms . The thiazolidine ring is a heterocyclic compound containing sulfur and nitrogen. The propanoic acid group is a carboxylic acid with a three-carbon chain.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Researchers have developed various novel compounds with structures related to thiazolidinone derivatives, demonstrating a wide range of biological activities. The synthesis involves multi-step chemical reactions, starting from key intermediates like undecenoic acid hydrazide or nitrophenyl compounds, leading to the formation of thiazolidinone derivatives with potential biological applications (Rahman et al., 2005).

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds like 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid have shown significant antimitotic activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer, indicating their potential as anticancer agents (Buzun et al., 2021).

Antimicrobial and Antitubercular Activities

Thiazolidinone derivatives have also been reported to exhibit antimicrobial and antitubercular activities. Compounds synthesized from key intermediates like cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide showed promising antimicrobial properties against various pathogens, underscoring their potential in treating infectious diseases (Gouda et al., 2010).

Applications in Antihypertensive Therapy

Furthermore, thiosemicarbazides, triazoles, and Schiff bases derived from these compounds have been explored for their antihypertensive α-blocking agents, indicating a potential application in cardiovascular diseases management (Abdel-Wahab et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c22-17-16(11-13-6-8-14(9-7-13)21(25)26)28-19(27)20(17)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUDVMXQHQXPDZ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)

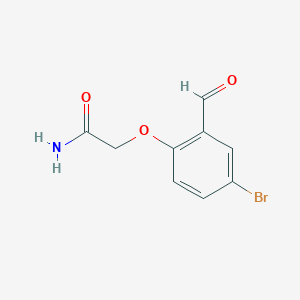

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)

![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2744974.png)

![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2744982.png)

![2H-Naphtho[1,8-bc]thiophen-2-one](/img/structure/B2744986.png)

![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)